Cas no 1823265-06-0 (tert-butyl N-(6-formylpyridazin-3-yl)carbamate)

tert-butyl N-(6-formylpyridazin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(6-formylpyridazin-3-yl)carbamate
- tert-Butyl (6-formylpyridazin-3-yl)carbamate
- E74420
- BS-44544
- EN300-331952
- 1823265-06-0
- Z2181970036
- tert-Butyl(6-formylpyridazin-3-yl)carbamate
- SCHEMBL26822132
-
- MDL: MFCD27975548
- Inchi: 1S/C10H13N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-6H,1-3H3,(H,11,13,15)
- InChI Key: JAAJQSRKDONZOI-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=C(C=O)N=N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 223.09569129g/mol
- Monoisotopic Mass: 223.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.2
- XLogP3: 0.5
tert-butyl N-(6-formylpyridazin-3-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23985-250MG |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 95% | 250MG |
¥ 2,230.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23985-500MG |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 95% | 500MG |
¥ 3,933.00 | 2023-03-31 | |
eNovation Chemicals LLC | Y1230784-1g |
tert-Butyl (6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 95% | 1g |
$1000 | 2024-06-03 | |
TRC | B815035-10mg |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 10mg |
$ 95.00 | 2022-06-06 | ||
Chemenu | CM391399-1g |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 95%+ | 1g |
$881 | 2023-03-07 | |
Enamine | EN300-331952-0.25g |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 95.0% | 0.25g |
$607.0 | 2025-03-18 | |
Ambeed | A411427-1g |
tert-Butyl (6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 98% | 1g |
$516.0 | 2025-02-21 | |
1PlusChem | 1P01C0MR-250mg |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 98% | 250mg |
$112.00 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23985-250.0mg |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 95% | 250.0mg |
¥2231.0000 | 2024-07-23 | |
Chemenu | CM391399-500mg |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate |
1823265-06-0 | 95%+ | 500mg |
$704 | 2023-03-07 |
tert-butyl N-(6-formylpyridazin-3-yl)carbamate Related Literature
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
3. Back matter
-
4. Book reviews
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on tert-butyl N-(6-formylpyridazin-3-yl)carbamate
Recent Advances in the Application of tert-Butyl N-(6-Formylpyridazin-3-yl)carbamate (CAS: 1823265-06-0) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-(6-formylpyridazin-3-yl)carbamate (CAS: 1823265-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridazine core and formyl functional group, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the key applications of tert-butyl N-(6-formylpyridazin-3-yl)carbamate lies in its role as a building block for the synthesis of heterocyclic compounds. Researchers have utilized this compound to develop novel pyridazine derivatives with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this intermediate in the synthesis of potent and selective kinase inhibitors, which exhibited promising activity against cancer cell lines. The study emphasized the importance of the formyl group in facilitating further functionalization, enabling the creation of diverse molecular scaffolds.
In addition to its synthetic utility, tert-butyl N-(6-formylpyridazin-3-yl)carbamate has been investigated for its potential as a precursor in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs represent a groundbreaking approach in drug discovery, leveraging the ubiquitin-proteasome system to degrade target proteins. A recent preprint article on bioRxiv detailed the use of this compound in the design of PROTACs targeting oncogenic proteins, showcasing its adaptability in modern therapeutic strategies. The study reported significant degradation of target proteins in vitro, underscoring the compound's relevance in advancing targeted protein degradation technologies.
Furthermore, the pharmacokinetic and physicochemical properties of tert-butyl N-(6-formylpyridazin-3-yl)carbamate have been a subject of investigation. Computational studies have predicted favorable drug-like properties, including moderate solubility and permeability, making it a viable candidate for further optimization. Recent molecular docking simulations have also revealed potential interactions with various biological targets, providing insights into its mechanism of action and guiding the design of next-generation therapeutics.
Despite these advancements, challenges remain in the large-scale synthesis and purification of tert-butyl N-(6-formylpyridazin-3-yl)carbamate. A 2024 report in Organic Process Research & Development highlighted the need for optimized synthetic routes to improve yield and purity, which are critical for its industrial application. The report proposed a novel catalytic method that significantly enhances the efficiency of the synthesis, paving the way for broader utilization of this compound in pharmaceutical manufacturing.
In conclusion, tert-butyl N-(6-formylpyridazin-3-yl)carbamate (CAS: 1823265-06-0) represents a valuable tool in chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with its potential in emerging therapeutic modalities like PROTACs, positions it as a compound of significant interest. Ongoing research efforts are expected to further elucidate its applications and optimize its synthesis, contributing to the development of innovative treatments for various diseases.
1823265-06-0 (tert-butyl N-(6-formylpyridazin-3-yl)carbamate) Related Products
- 1773493-20-1(Bis(2-ethylhexyl) Phosphate-d34)
- 1803583-17-6(methyl 5-(tert-butoxy)methyl-1,2-oxazole-3-carboxylate)
- 2580184-11-6(Methyl 5-ethyl-2-sulfamoylbenzoate)
- 1261675-71-1(5-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)picolinaldehyde)
- 2757894-88-3((1,3-Dimethylpyrrolidin-3-yl)methyl 4-methylbenzene-1-sulfonate)
- 1805355-24-1(5-Chloro-2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine)
- 1804319-66-1(4-Fluoro-3-(fluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 888735-58-8(1-Amino-3-(hydroxymethyl)pyridin-1-ium iodide)
- 1807157-91-0(Ethyl 4-cyano-3-difluoromethoxy-5-fluorobenzoate)
- 440361-71-7((2R)-pyrrolidine-2-carbaldehyde)
